molecular formula C10H20N2O2 B232145 Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate

Cat. No. B232145
M. Wt: 200.28 g/mol
InChI Key: FDWYQACDSWSSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, also known as EAEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EAEPC is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function and survival. The sigma-1 receptor is a chaperone protein that is involved in the regulation of calcium signaling, ion channels, and various neurotransmitter systems. Activation of the sigma-1 receptor by Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate leads to the modulation of these pathways, which results in its physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of GABAergic neurotransmission. These effects contribute to its anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes involved in sigma-1 receptor signaling. However, one of the limitations of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more selective sigma-1 receptor agonists, and the identification of its downstream signaling pathways. Additionally, the investigation of its potential toxicity and side effects will be crucial for its development as a therapeutic agent.
Conclusion:
In conclusion, Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high affinity for the sigma-1 receptor and its physiological effects make it a valuable tool for studying various neurological disorders. However, its potential toxicity and limitations in lab experiments require careful handling and monitoring. Future research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate will be crucial for its development as a therapeutic agent.

Synthesis Methods

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been synthesized through various methods, including the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, the reaction between piperidine and ethyl 4-bromo-2-oxobutanoate, and the reaction between piperidine and ethyl 4-iodo-2-oxobutanoate. The most common method for synthesizing Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate involves the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, which yields Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate as a white crystalline powder.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been studied for its potential applications in drug discovery and development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases. Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.

properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8,11H2,1H3

InChI Key

FDWYQACDSWSSAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCN

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCN

Origin of Product

United States

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